![molecular formula C10H8ClFO B062753 (3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one CAS No. 175136-82-0](/img/structure/B62753.png)
(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one" typically involves the Claisen-Schmidt condensation reaction, a base-catalyzed reaction between aldehydes and ketones to form α,β-unsaturated ketones. A related compound, "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one," was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide, illustrating a common approach for synthesizing such chalcone derivatives (Najiya et al., 2014).
Molecular Structure Analysis
The molecular structure of related chalcones has been extensively studied through techniques such as FT-IR, NMR, and X-ray diffraction. The geometrical parameters obtained from X-ray diffraction studies of these compounds typically agree with those calculated using density functional theory (DFT), indicating a planar structure with conjugation extending through the molecule, facilitating its interesting electronic properties (Najiya et al., 2014).
Scientific Research Applications
Structural Characterization and Spectroscopic Analysis
- The compound has been structurally characterized using various spectroscopic techniques, including FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These studies help in understanding the molecular geometry and electronic properties of the compound (Bhumannavar, 2021).
Molecular Structure and Hyperpolarizability
- It has been synthesized and analyzed for its molecular structure, vibrational wavenumbers, hyperconjugative interactions, and charge delocalization. The first hyperpolarizability of this compound indicates potential applications in nonlinear optics (Najiya et al., 2014).
Quantum Chemical Studies
- Quantum chemical studies have been conducted to understand the molecular geometry and chemical reactivity of related compounds. Such studies are crucial for predicting reactivity and designing new molecules for specific applications (Satheeshkumar et al., 2017).
Refractive Indices and Solvent Interactions
- The refractive indices of related compounds in different solvent mixtures have been measured. This information is useful for understanding the solute-solvent interactions and dipole moments, which are important for applications in material science (Chavan & Gop, 2016).
Crystal Growth and Characterization
- Single crystals of similar compounds have been grown and characterized, providing insights into their crystal structure and potential applications in material science and optics (Meenatchi et al., 2015).
Photophysical Properties
- Studies have been conducted to understand the photophysical properties of related compounds, including their UV, emission, and fluorescent quantum yields. Such properties are significant for applications in photovoltaics and sensors (Butcher et al., 2007).
Heck Reaction and Synthesis
- The compound has been used in Heck reactions for the synthesis of fluorobenzalacetones. This highlights its usefulness in organic synthesis and the development of new chemical reactions (Patrick et al., 2008).
Safety and Hazards
properties
IUPAC Name |
(E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRBDBXFAKDNDJ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418729 | |
Record name | (3E)-4-(2-Chloro-6-fluorophenyl)but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-82-0 | |
Record name | (3E)-4-(2-Chloro-6-fluorophenyl)but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-(2-Chloro-6-fluoro-phenyl)-but-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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